1-Bromo-2,5-dichloro-4-methoxybenzene
Overview
Description
1-Bromo-2,5-dichloro-4-methoxybenzene is an organic compound belonging to the group of halogenated aromatic compounds. It has the molecular formula C7H4BrCl2O and a molecular weight of 261.4 g/mol. This compound appears as a pale yellow solid with a melting point of 60-63°C. It is often utilized in scientific research and pharmaceutical industries due to its unique physical and chemical properties.
Preparation Methods
1-Bromo-2,5-dichloro-4-methoxybenzene can be synthesized through various methods, including halogenation of methoxybenzene using bromine and chlorine. The reaction mechanism involves the substitution of aromatic hydrogen atoms by halogen atoms. The product is then purified using recrystallization to increase purity. Industrial production methods often involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Bromo-2,5-dichloro-4-methoxybenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring reacts with electrophiles to form substituted benzene derivatives.
Nucleophilic Aromatic Substitution: It can also undergo nucleophilic aromatic substitution reactions, where nucleophiles replace halogen atoms on the aromatic ring.
Suzuki Coupling: This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include bromine, chlorine, sodium methoxide, and palladium catalysts. Major products formed from these reactions include various substituted benzene derivatives and biaryl compounds.
Scientific Research Applications
1-Bromo-2,5-dichloro-4-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in various chemical reactions.
Biology: This compound exhibits antimicrobial properties and is used in combination with other compounds to enhance their efficacy.
Medicine: It has shown antitumor activity against multiple cancer cell lines in vitro, making it a potential candidate for cancer research.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-dichloro-4-methoxybenzene involves its reactivity as a halogenated aromatic compound. It can undergo various chemical reactions, such as halogenation and nitration, which allow it to interact with molecular targets and pathways. Its antimicrobial and antitumor activities are attributed to its ability to form reactive intermediates that covalently bond to biomolecules, leading to significant biological effects.
Comparison with Similar Compounds
1-Bromo-2,5-dichloro-4-methoxybenzene can be compared with other similar compounds, such as:
1-Bromo-2-methoxybenzene: This compound has a similar structure but lacks the additional chlorine atoms, making it less reactive in certain chemical reactions.
1-Bromo-2,4-dichlorobenzene: This compound has a similar halogenation pattern but lacks the methoxy group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of bromine, chlorine, and methoxy substituents, which confer distinct physical and chemical properties that are valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-bromo-2,5-dichloro-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCRLIZKGOOPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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